molecular formula C13H16N2O3 B13733591 4-(Boc-amidino)benzaldehyde

4-(Boc-amidino)benzaldehyde

Cat. No.: B13733591
M. Wt: 248.28 g/mol
InChI Key: HAKVVQHWAGOZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-amidino)benzaldehyde, also known as [(4-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a Boc-protected amidino group.

Preparation Methods

The synthesis of 4-(Boc-amidino)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the Boc-protected amidino derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Boc-amidino)benzaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild bases, acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

4-(Boc-amidino)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the formyl group and the Boc-protected amidino group, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17)

InChI Key

HAKVVQHWAGOZFE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C=O)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.